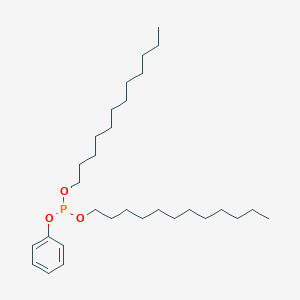
2,6-Difluorobenzamide
Vue d'ensemble
Description
2,6-Difluorobenzamide is a major metabolite of the pesticide diflubenzuron . It has a linear formula of F2C6H3C(O)NH2 and a molecular weight of 157.12 .
Synthesis Analysis
2,6-Difluorobenzamide can be produced from 2,6-difluorobenzonitrile using the nitrile hydratase from Aurantimonas manganoxydans ATCC BAA-1229 . The biocatalytic process was optimized for temperature, pH, substrate loading, and substrate feeding mode .Molecular Structure Analysis
The molecular structure of 2,6-Difluorobenzamide is represented by the InChI string: 1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) .Chemical Reactions Analysis
The reaction parameters were optimized to maximize the hydration of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide . Co-solvents such as methanol, alcohol, isopropanol, acetone, DMSO, and DMF were screened at a concentration of 10% by activity assays .Physical And Chemical Properties Analysis
2,6-Difluorobenzamide is a solid with a melting point of 145-148 °C (lit.) . It is soluble in ethanol (5%, clear to turbid, colorless to light yellow) . Its density is 1.199g/cm and refractive index is 1.508 .Applications De Recherche Scientifique
Synthesis of Novel Benzoylurea Derivatives
2,6-Difluorobenzamide is used as a starting material in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety . These derivatives have been found to exhibit moderate to good in vitro antifungal activities against various fungi, including Botrytis cinerea in cucumber, Botrytis cinerea in tobacco, Botrytis cinerea in blueberry, Phomopsis sp., and Rhizoctonia solani .
Antifungal and Antibacterial Activities
The benzoylurea derivatives synthesized using 2,6-Difluorobenzamide have shown promising antifungal and antibacterial activities . For instance, compounds 4j and 4l displayed EC50 values of 6.72 and 5.21 μg/mL against Rhizoctonia solani, respectively, which were comparable to that of hymexazol (6.11 μg/mL) .
Pesticide Development
Due to its antifungal and antibacterial properties, 2,6-Difluorobenzamide and its derivatives are being explored for the development of more efficient and less toxic antibacterial and antifungal pesticides .
Metabolite of Pesticide Diflubenzuron
2,6-Difluorobenzamide is a major metabolite of the pesticide diflubenzuron . It has been quantitated by HPLC/diode-array method .
FtsZ Allosteric Inhibition
The 2,6-Difluorobenzamide motif is important for FtsZ allosteric inhibition . It develops key interactions via hydrophobic interactions between the 6-fluoro substituent and the central CH of the isopropyl group of the residue Val203 with (distance F!C of 3.3 Å) and also with the terminal methyl group of the residue Val297 (distance F!C of 2.9 Å) .
Molecular Docking and Structural Modifications
The 2,6-Difluorobenzamide motif is also used in conformational analysis, molecular docking, and structural modifications . This helps in understanding the importance of the motif for FtsZ allosteric inhibition .
Mécanisme D'action
Target of Action
The primary target of 2,6-Difluorobenzamide is the bacterial cell division protein FtsZ . FtsZ is a key protein in bacterial division and has emerged as a potential target due to its ubiquitous expression and its homology to eukaryotic β-tubulin .
Mode of Action
2,6-Difluorobenzamide interacts with FtsZ through strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . Precisely, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The docking simulation in the allosteric binding site also confirms the critical importance of the hydrogen bonds between the carboxamide group with the residues Val207, Leu209, and Asn263 .
Biochemical Pathways
The interaction of 2,6-Difluorobenzamide with FtsZ inhibits the normal assembly of the Z-ring, a critical step in bacterial cell division . This disruption of the Z-ring formation affects the downstream process of bacterial cell division, leading to the inhibition of bacterial growth .
Result of Action
The molecular effect of 2,6-Difluorobenzamide’s action is the disruption of the normal assembly of the Z-ring in bacterial cells . This leads to the cellular effect of inhibited bacterial cell division, thereby preventing bacterial growth .
Action Environment
The biocatalytic process of producing 2,6-Difluorobenzamide from 2,6-difluorobenzonitrile has been optimized for key parameters including temperature, pH, substrate loading, and substrate feeding mode . These environmental factors can influence the efficacy and stability of 2,6-Difluorobenzamide.
Safety and Hazards
Orientations Futures
2,6-Difluorobenzamide is an important intermediate with many applications in pesticide industries . A non-buffer whole-cell bioconversion system was developed in recombinant E. coli for conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide . This system was performed in a 30-L scale for future industrial application .
Propriétés
IUPAC Name |
2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRQBXVUUXHRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073417 | |
| Record name | Benzamide, 2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzamide | |
CAS RN |
18063-03-1 | |
| Record name | 2,6-Difluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18063-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2,6-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2RN214MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)


